3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Description
3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a fluorinated phenolic compound featuring a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 5-position. This structure combines the electron-withdrawing effects of fluorine atoms on the phenol ring with the bioisosteric properties of the oxadiazole moiety, making it a candidate for antimicrobial and pharmaceutical applications.
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3,5-difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C9H6F2N2O2/c1-4-12-9(13-15-4)8-6(10)2-5(14)3-7(8)11/h2-3,14H,1H3 |
InChI Key |
NLPPQQINSLIMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=C(C=C2F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenol and fluorine substituents. One common method involves the reaction of a suitable precursor, such as a substituted benzaldehyde, with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk chemicals and efficient purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can lead to various substituted phenols .
Scientific Research Applications
3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Oxadiazole Ring
(a) Methyl vs. Isopropyl Substituents
The compound 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol (CAS 1914136-73-4, –5) replaces the methyl group with a bulkier isopropyl substituent. In contrast, the methyl-substituted oxadiazole (as in compound 17, ) exhibits a melting point of 193°C, while the isopropyl variant likely has a lower melting point due to reduced crystal packing efficiency .
(b) Positional Isomerism of Methyl Groups
Compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (compound 18, ) demonstrates the impact of methyl group placement on the oxadiazole ring. Its higher melting point (236°C vs. 193°C for compound 17) suggests stronger intermolecular interactions when the methyl group is at the 3-position. However, antimicrobial activity decreases (MIC >125 µg/mL against S. aureus and E. coli vs. 62.5 µg/mL for compound 17), highlighting the importance of substituent orientation for bioactivity .
Fluorination of the Phenol Ring
For example, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (compound 17, ) lacks fluorine substituents but still shows moderate antimicrobial activity (MIC = 62.5 µg/mL). The addition of fluorine may further optimize binding to bacterial enzymes or membranes .
Structural Analogues in Pharmaceutical Contexts
The crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate () reveals that the oxadiazole ring participates in π-π stacking and hydrogen bonding, stabilizing the molecular conformation. This suggests that the oxadiazole moiety in the target compound may similarly contribute to solid-state stability and bioavailability .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Melting Point (°C) | Purity | MIC (µg/mL)* |
|---|---|---|---|---|
| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (17) | C9H7N2O2 | 193 | >95% | 62.5 |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (18) | C9H7N2O2 | 236 | >95% | >125 |
| 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol | C11H10F2N2O2 | N/A | 97% | N/A |
Table 2: Structural Modifications and Bioactivity Trends
| Modification Type | Impact on Properties |
|---|---|
| Methyl → Isopropyl substitution | Increased lipophilicity; potential reduction in solubility and crystallinity |
| Fluorination of phenol ring | Enhanced electronegativity and hydrogen-bonding capacity; possible improved activity |
| Oxadiazole positional isomerism | Alters melting points and antimicrobial efficacy |
Key Research Findings
- Antimicrobial Activity: The methyl-substituted oxadiazole (compound 17) shows superior activity (MIC = 62.5 µg/mL) compared to its positional isomer (compound 18) and non-fluorinated analogues, suggesting fluorine substitution could further enhance potency .
- Synthetic Feasibility : High yields (55–95%) for analogous compounds indicate robust synthetic routes, likely applicable to the target compound .
- Crystal Packing : The oxadiazole ring contributes to stable crystal structures via π-π interactions, as seen in , which may translate to improved formulation stability .
Biological Activity
3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the difluoro group and the oxadiazole moiety enhances its biological activity, making it a subject of interest in various therapeutic areas.
- Molecular Formula : C9H6F2N2O
- Molecular Weight : 212.15 g/mol
- CAS Number : 1450822-43-1
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has been evaluated for its potential effects in these areas.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cell Viability Assays : In human cancer cell lines, 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol showed a dose-dependent reduction in cell viability. IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
The exact mechanism by which 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analyses indicate that treated cells exhibit increased markers of apoptosis .
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of oxadiazole derivatives. The findings highlighted that modifications at the phenolic position significantly influenced biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
